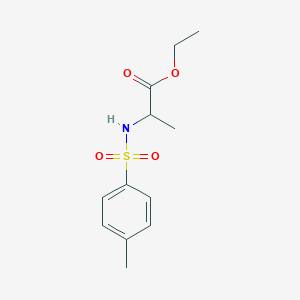
DL-Ethyl tosylalaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Ethyl tosylalaninate is an organic compound that belongs to the class of esters. It is derived from the amino acid alanine and is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:
DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .
化学反应分析
Types of Reactions
DL-Ethyl tosylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the tosyl group under mild conditions.
Major Products Formed
Hydrolysis: DL-alanine and ethyl alcohol.
Substitution: Various substituted alanine derivatives, depending on the nucleophile used.
科学研究应用
DL-Ethyl tosylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability
作用机制
The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but lacks the tosyl group.
Methyl butanoate: An ester with a different alkyl group, used in similar applications but with different properties
Uniqueness
DL-Ethyl tosylalaninate is unique due to the presence of the tosyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C12H17NO4S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC 名称 |
ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |
InChI 键 |
RJYNKHXDNVWWHC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















